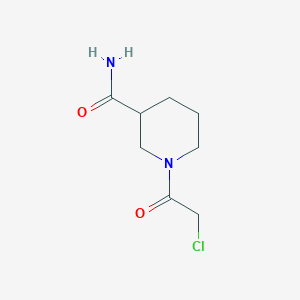
3-(Propan-2-yloxy)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yloxy)propanoyl chloride is a chemical compound with the molecular formula C6H11ClO2 . It has a molecular weight of 150.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Protection and Selective Deprotection of Functional Groups
3-(Propan-2-yloxy)propanoyl chloride has been utilized in the protection of hydroxyl and amino functionalities of amino alcohols and aminophenols, showcasing its utility in orthogonal protection strategies for selective deprotection processes. A notable example includes the protection of 2-amino-1-butanol, leading to the formation of N,O-diPoc compounds, which upon treatment with specific reagents, allows for the selective removal of the protecting group attached to the oxygen, leaving the amine protection intact. This approach offers a new strategy for simultaneous protection of amine and alcohol groups and selective deprotection of the alcohol group in subsequent synthetic steps, indicating the compound's utility in complex organic synthesis processes (Ramesh, Bhat, & Chandrasekaran, 2005).
Surface Modification for Biosensor Applications
The compound has been employed in the synthesis of functionalizable monolayers on hydroxylated surfaces, indicating its potential in biosensor technology. Through the formation of these monolayers, the compound facilitates the binding of polyhistidine-tagged proteins, which is crucial for biosensing applications. This capability to be easily modified with various nucleophilic functional groups post-substrate monolayer formation underscores its versatility and applicability in the development of advanced biosensing platforms (De La Franier, Jankowski, & Thompson, 2017).
Catalysis in Organic Synthesis
In the realm of organic synthesis, this compound has been explored for its catalytic capabilities, particularly in promoting intramolecular Friedel-Crafts acylation reactions. The simplicity of this reaction, not requiring additional catalysts or reagents, alongside its broad substrate range and operational ease, highlights the compound's potential as a versatile catalyst in synthesizing complex organic molecules. Preliminary studies have begun to shed light on the reaction mechanisms, promising further insights into its catalytic behavior and potential optimizations (Motiwala, Vekariya, & Aubé, 2015).
Corrosion Inhibition
Research has also extended into the application of propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as corrosion inhibitors for mild steel in acidic environments. The efficacy of these compounds in retarding corrosion rates through mixed-type inhibitive action and the formation of protective films on the metal surface showcases the potential utility of this compound derivatives in corrosion protection. This application is particularly relevant in industrial settings where metal preservation is critical (Olasunkanmi & Ebenso, 2019).
Mecanismo De Acción
Target of Action
Acyl chlorides, including propanoyl chloride, are known to react with alcohols and amines . Therefore, it can be inferred that the targets of this compound could be biological molecules containing alcohol or amine groups.
Mode of Action
The compound 3-(Propan-2-yloxy)propanoyl chloride likely undergoes a nucleophilic addition-elimination reaction, also known as acylation . In this process, the hydrogen atom on the oxygen of an alcohol or on the nitrogen of an amine is replaced by an acyl group . This results in the formation of esters or amides, respectively, along with the release of hydrochloric acid .
Pharmacokinetics
The pharmacokinetics of a drug determines the onset, duration, and intensity of its effect . The compound’s molecular weight, which is 150.60 , could influence its absorption and distribution in the body. Furthermore, its metabolism and excretion would likely depend on various factors, including its chemical structure and the individual’s physiological characteristics.
Propiedades
IUPAC Name |
3-propan-2-yloxypropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOOBPCFTVGNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)
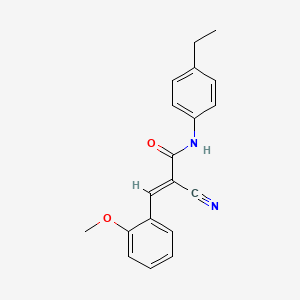
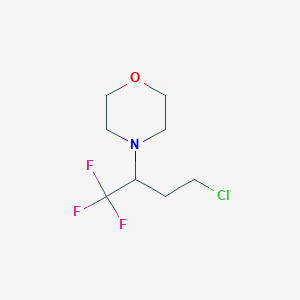

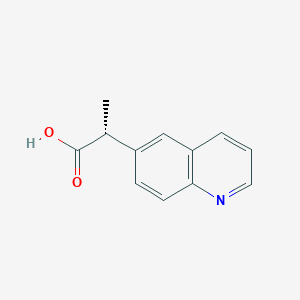
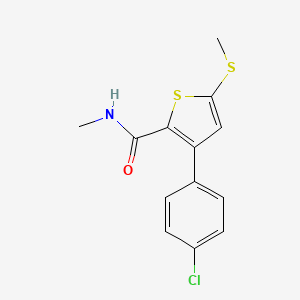
![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)
![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)
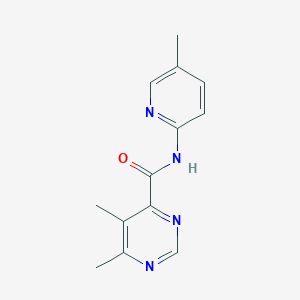

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

